"Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate chemical properties"
"Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate chemical properties"
An In-Depth Technical Guide to Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Executive Summary
The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern medicinal chemistry, often referred to as "escaping flatland." Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (CAS: 78478-61-2) represents a premier bicyclic building block utilized to improve the physicochemical and pharmacokinetic properties of drug candidates[1]. By acting as a rigid bioisostere for para- or meta-substituted benzene rings, this compound imparts enhanced metabolic stability, increased aqueous solubility, and reduced off-target activity. This guide provides an authoritative analysis of its chemical properties, synthetic mechanics, and applications in the development of targeted therapeutics.
Physicochemical Profile
Understanding the baseline quantitative properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The bridged bicyclic nature of the compound locks its conformation, reducing the entropic penalty upon target binding while maintaining a low molecular weight.
| Property | Value | Clinical/Synthetic Significance |
| Molecular Formula | C₁₀H₁₄O₃ | Provides a low-molecular-weight starting point for fragment-based drug discovery. |
| Molecular Weight | 182.22 g/mol [1] | Highly efficient ligand efficiency (LE) when incorporated into larger pharmacophores. |
| XLogP3 | 0.9[1] | Optimal lipophilicity for balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area | 43.4 Ų[1] | Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Physical Form | Liquid (at room temp)[2] | Requires precise handling; typically stored under refrigeration to prevent degradation[2]. |
| H-Bond Donors / Acceptors | 0 / 3[1] | The ketone and ester oxygens act as strict hydrogen-bond acceptors in binding pockets. |
Synthetic Mechanics & Pathway Logic
The de novo synthesis of the bicyclo[2.2.2]octane core requires precise control over stereochemistry and ring strain. The most robust and scalable approach involves a Diels-Alder cycloaddition followed by targeted functional group manipulation.
-
[4+2] Cycloaddition: The sequence begins with the Diels-Alder reaction of 1,3-cyclohexadiene and methyl acrylate. The thermal or Lewis acid-catalyzed conditions drive the formation of the bridged bicyclic system, yielding methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.
-
Anti-Markovnikov Hydroboration: The bridged alkene is subjected to hydroboration using borane-tetrahydrofuran (BH₃·THF). The steric bulk of the bicyclic system directs the boron to the less hindered face. Subsequent oxidation with alkaline hydrogen peroxide (H₂O₂, NaOH) yields the secondary alcohol.
-
Controlled Oxidation: The resulting alcohol is oxidized to the target ketone. A Swern oxidation (using oxalyl chloride, DMSO, and triethylamine) is preferred over harsher oxidants to prevent epimerization at the sensitive C2 position adjacent to the ester.
Synthetic workflow for Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate via Diels-Alder cycloaddition.
Pharmacological Applications: Escaping Flatland
The strategic incorporation of the bicyclo[2.2.2]octane motif has yielded significant breakthroughs in oncology and immunology by optimizing the Fraction of sp³ carbons (Fsp³).
-
Mutant IDH Inhibitors (Oncology): In the treatment of gliomas and acute myeloid leukemia (AML), mutant isocitrate dehydrogenase (mIDH) enzymes are prime targets. Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is utilized as a core intermediate to synthesize tricyclic inhibitors[3]. The rigid scaffold optimally positions hydrogen-bond acceptors within the allosteric pocket of the IDH1/2 mutant enzymes, while its lack of flat aromaticity allows it to resist oxidative metabolism by cytochrome P450 enzymes[3].
-
TNF Modulators (Immunology): In the synthesis of imidazopyridine derivatives for modulating Tumor Necrosis Factor (TNF) activity, the bicyclic ketone undergoes nucleophilic addition or enolate chemistry to build complex, sterically hindered architectures[4]. These bulky 3D structures are highly effective at disrupting shallow protein-protein interactions (PPIs) that traditional flat molecules cannot effectively drug[4].
Logical framework demonstrating the pharmacological benefits of bicyclic sp3-enriched scaffolds.
Validated Experimental Protocol: Reductive Amination of the 5-Oxo Moiety
To utilize this building block in drug synthesis, the ketone is frequently converted into a substituted amine. The following protocol outlines a highly selective reductive amination, a critical step in functionalizing the bicyclic core for downstream coupling.
Materials: Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, primary amine of choice, sodium triacetoxyborohydride (STAB), anhydrous 1,2-dichloroethane (DCE), glacial acetic acid.
Step-by-Step Methodology & Causality:
-
Imine Formation: Dissolve methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate (1.0 equiv) and the desired primary amine (1.1 equiv) in anhydrous DCE (0.2 M concentration).
-
Expertise Note: DCE is selected over protic solvents (like methanol) to maximize the solubility of the STAB reagent and stabilize the intermediate iminium ion without inducing competing nucleophilic attack from the solvent.
-
-
Acid Activation: Add glacial acetic acid (1.0 equiv) dropwise.
-
Expertise Note: The weak acid protonates the ketone oxygen, accelerating the nucleophilic attack of the amine and driving the thermodynamic equilibrium toward the iminium intermediate.
-
-
Reduction: After stirring for 2 hours at ambient temperature, add STAB (1.5 equiv) in three portions over 15 minutes.
-
Expertise Note: STAB is a mild, sterically bulky reducing agent that selectively reduces iminium ions over unreacted ketones. This prevents the formation of the undesired bicyclic alcohol byproduct, ensuring high chemoselectivity.
-
-
Completion & Quench: Stir the reaction under an inert nitrogen atmosphere for 12–18 hours. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Workup & Purification: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
System Validation & Quality Control: To ensure this protocol acts as a self-validating system, monitor the disappearance of the ketone starting material via TLC. Because the ketone lacks a strong UV chromophore, plates must be visualized with a KMnO₄ or phosphomolybdic acid (PMA) stain. Post-purification, ¹H NMR validation is achieved by confirming the disappearance of the distinct ketone α-protons and the emergence of a new multiplet corresponding to the CH-N proton on the bicyclic ring.
Sources
- 1. Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | C10H14O3 | CID 12273592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | 78478-61-2 [sigmaaldrich.com]
- 3. WO2016089830A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
